molecular formula C11H12N2O B12884325 3-methoxy-5-methyl-1-phenyl-1H-pyrazole CAS No. 1013-38-3

3-methoxy-5-methyl-1-phenyl-1H-pyrazole

Cat. No.: B12884325
CAS No.: 1013-38-3
M. Wt: 188.23 g/mol
InChI Key: NGVOVYIGNOOSBM-UHFFFAOYSA-N
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Description

3-Methoxy-5-methyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The compound features a five-membered ring with two adjacent nitrogen atoms, a phenyl group, a methoxy group, and a methyl group, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 3-methoxy-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of pyrazoles, including this compound, often employs catalytic processes to enhance yield and selectivity. For instance, the use of metal catalysts such as palladium or copper can facilitate the cyclization reaction under milder conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-5-methyl-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-methoxy-5-methyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-methyl-1-phenyl-1H-pyrazole is unique due to the presence of the methoxy group, which can enhance its solubility and modify its electronic properties. This makes it a valuable compound for specific synthetic and biological applications .

Properties

CAS No.

1013-38-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-methoxy-5-methyl-1-phenylpyrazole

InChI

InChI=1S/C11H12N2O/c1-9-8-11(14-2)12-13(9)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

NGVOVYIGNOOSBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)OC

Origin of Product

United States

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